molecular formula C18H19N3O6S B5066551 N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide

Cat. No.: B5066551
M. Wt: 405.4 g/mol
InChI Key: UEWKLALUZLGBCS-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-nitroaniline with benzenesulfonyl chloride to form N-(4-nitrophenyl)benzenesulfonamide. This intermediate is then reacted with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
  • N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide

Uniqueness

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack the nitro group or have different substituents.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)-N-(4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c22-18(19-10-12-27-13-11-19)14-20(15-6-8-16(9-7-15)21(23)24)28(25,26)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWKLALUZLGBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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